Cas no 1529124-65-9 (4-Bromo-2-chloro-5-iodo-benzoic acid methyl ester)

4-Bromo-2-chloro-5-iodo-benzoic acid methyl ester 化学的及び物理的性質
名前と識別子
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- 4-Bromo-2-chloro-5-iodo-benzoic acid methyl ester
- Benzoic acid, 4-bromo-2-chloro-5-iodo-, methyl ester
- Methyl 4-bromo-2-chloro-5-iodobenzoate
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- インチ: 1S/C8H5BrClIO2/c1-13-8(12)4-2-7(11)5(9)3-6(4)10/h2-3H,1H3
- InChIKey: CMOXGLDGHLSCTM-UHFFFAOYSA-N
- ほほえんだ: C(OC)(=O)C1=CC(I)=C(Br)C=C1Cl
4-Bromo-2-chloro-5-iodo-benzoic acid methyl ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Apollo Scientific | OR102001-5g |
Methyl 4-bromo-2-chloro-5-iodobenzoate |
1529124-65-9 | 5g |
£1185.00 | 2025-02-19 | ||
Apollo Scientific | OR102001-1g |
Methyl 4-bromo-2-chloro-5-iodobenzoate |
1529124-65-9 | 1g |
£395.00 | 2025-02-19 |
4-Bromo-2-chloro-5-iodo-benzoic acid methyl ester 関連文献
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
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H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
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Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
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Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
4-Bromo-2-chloro-5-iodo-benzoic acid methyl esterに関する追加情報
Introduction to 4-Bromo-2-chloro-5-iodo-benzoic acid methyl ester (CAS No. 1529124-65-9)
4-Bromo-2-chloro-5-iodo-benzoic acid methyl ester, identified by its Chemical Abstracts Service (CAS) number 1529124-65-9, is a specialized organic compound that has garnered significant attention in the field of medicinal chemistry and synthetic organic chemistry. This compound belongs to the class of halogenated benzoic acid derivatives, which are widely recognized for their diverse biological activities and utility in the development of pharmaceuticals. The strategic substitution of bromine, chlorine, and iodine atoms on the benzene ring endows this molecule with unique electronic and steric properties, making it a valuable intermediate in the synthesis of more complex chemical entities.
The structural framework of 4-Bromo-2-chloro-5-iodo-benzoic acid methyl ester consists of a benzoic acid core that is esterified at the carboxyl group, while being halogenated at the 4-, 2-, and 5-positions, respectively. This particular arrangement of halogen atoms creates a high degree of functional diversity, enabling its use in various synthetic transformations. The presence of bromine and chlorine atoms enhances the electrophilicity of the benzene ring, facilitating electrophilic aromatic substitution reactions, while the iodine atom can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, providing a versatile handle for further functionalization.
In recent years, 4-Bromo-2-chloro-5-iodo-benzoic acid methyl ester has been explored in several cutting-edge research areas within pharmaceutical chemistry. One notable application is in the synthesis of biologically active molecules targeting specific disease pathways. For instance, researchers have leveraged this compound to develop novel inhibitors of enzymes involved in cancer metabolism. The halogenated benzoic acid derivative serves as a key building block in constructing heterocyclic scaffolds that exhibit potent inhibitory effects on enzymes such as tyrosine kinases and cyclin-dependent kinases (CDKs). These enzymes are critical regulators of cell proliferation and apoptosis, making them attractive targets for anticancer drug discovery.
Moreover, the compound has found utility in the development of antimicrobial agents. The unique combination of bromine and chlorine substituents enhances the compound's ability to interact with bacterial cell walls and membranes, disrupting essential biological processes. Recent studies have demonstrated that derivatives of 4-Bromo-2-chloro-5-iodo-benzoic acid methyl ester exhibit promising activity against multidrug-resistant bacterial strains. This underscores the importance of halogenated benzoic acids as scaffolds for designing next-generation antibiotics capable of overcoming existing resistance mechanisms.
The role of 4-Bromo-2-chloro-5-iodo-benzoic acid methyl ester in materials science is another area where its significance has been highlighted. Halogenated aromatic compounds are known to exhibit interesting electronic properties, making them suitable candidates for applications in organic electronics and photovoltaics. Researchers have utilized this compound as a precursor in the synthesis of conjugated polymers that serve as semiconducting materials in organic field-effect transistors (OFETs). The ability to precisely tune the electronic properties of these polymers through halogenation strategies has led to advancements in device performance and efficiency.
From a synthetic chemistry perspective, 4-Bromo-2-chloro-5-iodo-benzoic acid methyl ester is a valuable reagent for constructing complex molecular architectures. The presence of multiple reactive sites allows for sequential functionalization via cross-coupling reactions, nucleophilic substitutions, and other transformations. This flexibility has enabled chemists to access a wide range of derivatives with tailored biological activities. For example, palladium-catalyzed cross-coupling reactions with aryl halides or organometallic reagents can be employed to introduce additional aryl or alkenyl groups at various positions on the benzene ring. Such modifications can significantly alter the pharmacophoric properties of the resulting compounds.
The pharmaceutical industry has also recognized the potential of 4-Bromo-2-chloro-5-iodo-benzoic acid methyl ester as a starting material for drug discovery programs. Its structural features make it an ideal candidate for generating libraries of compounds for high-throughput screening (HTS). By systematically varying one or more halogen atoms or introducing additional functional groups, researchers can create diverse chemical space to identify novel lead compounds with therapeutic potential. Several academic and industrial groups have reported on their use of this compound in generating hits against targets such as protein kinases, G protein-coupled receptors (GPCRs), and ion channels.
In conclusion, 4-Bromo-2-chloro-5-iodo-benzoic acid methyl ester (CAS No. 1529124-65-9) is a multifaceted compound with broad applications across medicinal chemistry, materials science, and synthetic organic chemistry. Its unique structural features and reactivity make it an indispensable tool for researchers seeking to develop new drugs, advanced materials, or innovative synthetic methodologies. As our understanding of molecular interactions continues to evolve, compounds like this will undoubtedly play an increasingly pivotal role in addressing some of the most pressing challenges in science and medicine.
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